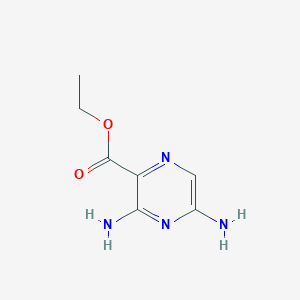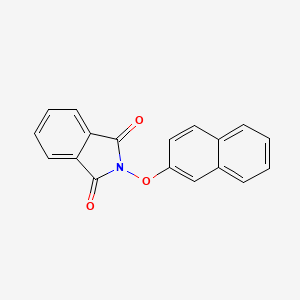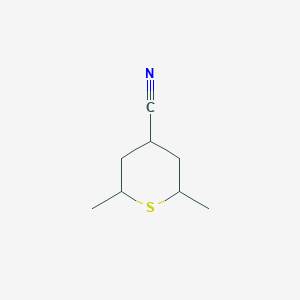![molecular formula C8H18N2O2S B13036177 N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide involves the modification of the 3-aminopiperidine linker in tofacitinib, an oral JAK inhibitor . The synthetic route typically includes the following steps:
Formation of the cyclobutyl ring: The cyclobutyl ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the methylamino group: The methylamino group is introduced via a substitution reaction using methylamine.
Attachment of the propane-1-sulfonamide group: The propane-1-sulfonamide group is attached through a sulfonation reaction using propane-1-sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as the use of industrial-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The compound can undergo substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like methylamine or other amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methylamino position.
Applications De Recherche Scientifique
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving JAK1.
Mécanisme D'action
The mechanism of action of N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide involves selective inhibition of JAK1 . JAK1 is an intracellular tyrosine kinase that mediates the signaling of various cytokines and growth factors involved in immune regulation . By inhibiting JAK1, the compound can modulate immune responses and reduce inflammation. This makes it a promising candidate for the treatment of autoimmune diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tofacitinib: An oral JAK inhibitor used for the treatment of rheumatoid arthritis.
Baricitinib: Another JAK inhibitor used for the treatment of rheumatoid arthritis and other autoimmune diseases.
Upadacitinib: A selective JAK1 inhibitor used for the treatment of rheumatoid arthritis.
Uniqueness
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide is unique due to its high selectivity for JAK1 compared to other JAK inhibitors . This selectivity reduces the risk of side effects associated with the inhibition of other JAK family members, such as JAK2 and JAK3 .
Propriétés
Formule moléculaire |
C8H18N2O2S |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
N-[3-(methylamino)cyclobutyl]propane-1-sulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-3-4-13(11,12)10-8-5-7(6-8)9-2/h7-10H,3-6H2,1-2H3 |
Clé InChI |
GOTQXUNKSJFINQ-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)NC1CC(C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13036102.png)


![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13036124.png)



![6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine](/img/structure/B13036139.png)
![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13036149.png)
![tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
![5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13036156.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13036163.png)

